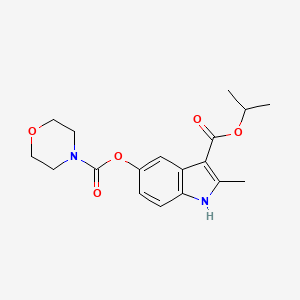
propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate, or P2MMCI for short, is a compound that has been studied for its potential applications in medicinal chemistry and drug discovery. P2MMCI is a member of the indole family, which includes compounds such as indomethacin and ibuprofen. P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect.
Applications De Recherche Scientifique
P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect. P2MMCI has been studied for its ability to inhibit the production of pro-inflammatory cytokines and to modulate the immune response. It has also been studied for its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria.
Mécanisme D'action
P2MMCI has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins and is involved in the pathogenesis of various diseases, including pain and inflammation. By inhibiting COX-2, P2MMCI is able to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis. By inhibiting 5-LOX, P2MMCI is able to reduce inflammation, pain, and fever in humans.
Biochemical and Physiological Effects
P2MMCI has been shown to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to inhibit the growth of cancer cells and to inhibit the growth of bacteria. P2MMCI has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). P2MMCI has also been shown to reduce the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using P2MMCI in laboratory experiments include its ability to reduce inflammation, pain, and fever in humans, its ability to inhibit the growth of cancer cells and to inhibit the growth of bacteria, and its ability to reduce the production of pro-inflammatory cytokines and leukotrienes. However, there are some limitations to using P2MMCI in laboratory experiments, including the fact that it is not a highly potent compound and that it has a relatively short half-life.
Orientations Futures
The potential future directions of research into P2MMCI include further studies into its potential to act as a prodrug and its potential to reduce inflammation, pain, and fever in humans. In addition, further research could be conducted into its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria. Furthermore, further studies could be conducted into its potential to reduce the production of pro-inflammatory cytokines and leukotrienes. Finally, further research could be conducted into its potential to reduce the production of other pro-inflammatory mediators, such as histamine and prostaglandins.
Méthodes De Synthèse
P2MMCI is synthesized using a two-step process that involves the reaction of indole-3-carboxaldehyde with morpholine-4-carbonyloxypropane in the presence of a base catalyst. The first step involves the condensation of the two reactants to form the desired product, P2MMCI. The second step involves the deprotection of the P2MMCI to yield the active form of the compound.
Propriétés
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1H-indol-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)24-17(21)16-12(3)19-15-5-4-13(10-14(15)16)25-18(22)20-6-8-23-9-7-20/h4-5,10-11,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOZIIQNHMHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropoxycarbonyl)-2-methyl-1H-indol-5-yl morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)
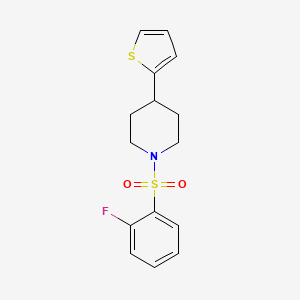
![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
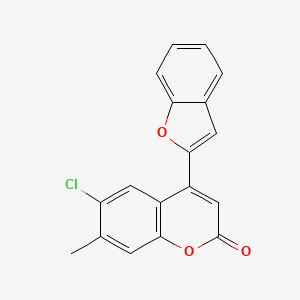
![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)
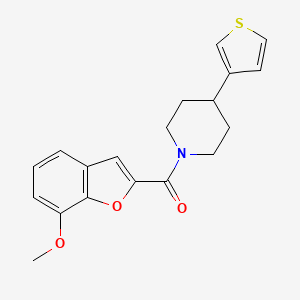
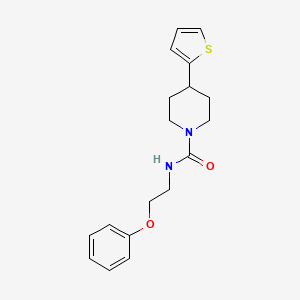
![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)